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Compound of Interest

Compound Name: C24:1-Dihydro-ceramide

Cat. No.: B1234962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of

C24:1-Dihydroceramide (C24:1-DHCer) in various tissues. It includes detailed experimental

protocols for quantification and explores the role of this bioactive lipid in key signaling

pathways.

Introduction
Dihydroceramides (DHCer), once considered inert precursors to ceramides, are now

recognized as critical signaling molecules in their own right. C24:1-DHCer, a very-long-chain

dihydroceramide, has been implicated in various cellular processes, including the induction of

endoplasmic reticulum (ER) stress and autophagy. Understanding its physiological

concentrations in different tissues is crucial for elucidating its role in both health and disease,

and for the development of novel therapeutic strategies.

Data Presentation: Physiological Concentrations of
C24:1-Dihydroceramide
The following tables summarize the reported quantitative data for C24:1-DHCer concentrations

in various tissues from different species. These values provide a baseline for researchers and a

comparative framework for experimental studies.
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Tissue Species Concentration
Analytical
Method

Reference

Human

Serum Human 180 ng/mL LC-MS/MS [1]

Liver Human
Increased in

NAFLD
LC-MS/MS [2]

Skeletal Muscle Human

Not explicitly

quantified, but

C24:1 ceramide

is a major

species

LC-MS/MS [3][4]

Mouse

Kidney Mouse
~10 pmol/mg

protein
LC-MS/MS

Lung Mouse
~25 pmol/mg

protein
LC-MS/MS

Heart Mouse
~5 pmol/mg

protein
LC-MS/MS

Brain Mouse

Present, but not

the most

abundant

dihydroceramide

LC-MS/MS

Liver Mouse
Decreased in a

diabetic model
LC-MS/MS [5]

Note: Concentrations can vary significantly based on factors such as age, sex, diet, and

disease state. The data presented here should be considered as a general reference.

Experimental Protocols
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Accurate quantification of C24:1-DHCer is essential for research in this field. The following

sections detail the key experimental protocols for lipid extraction and analysis.

Lipid Extraction from Tissues
The Folch and Bligh-Dyer methods are the most commonly used protocols for total lipid

extraction from biological samples.

a) Modified Folch Method

This method utilizes a chloroform/methanol solvent system to efficiently extract lipids.

Materials:

Tissue sample

Chloroform

Methanol

0.9% NaCl solution

Homogenizer

Centrifuge

Rotary evaporator or nitrogen stream

Procedure:

Weigh the tissue sample (e.g., 1 g).

Add 20 volumes of a 2:1 (v/v) chloroform/methanol mixture (e.g., 20 mL).

Homogenize the tissue in the solvent mixture until a uniform consistency is achieved.

Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

Centrifuge the homogenate to pellet the tissue debris and recover the liquid phase.
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To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of

extract).

Vortex the mixture for a few seconds and centrifuge at low speed (e.g., 2000 rpm) to

separate the phases.

Carefully remove the upper aqueous phase.

The lower chloroform phase, containing the lipids, is collected and the solvent is evaporated

under a stream of nitrogen or using a rotary evaporator.

The dried lipid extract is then reconstituted in an appropriate solvent for LC-MS/MS analysis.

b) Bligh-Dyer Method

This method is another widely used protocol for lipid extraction, particularly for samples with

high water content.[6][7]

Materials:

Tissue sample

Chloroform

Methanol

Distilled water

Homogenizer

Centrifuge

Procedure:

To 1 volume of tissue homogenate (e.g., 1 mL), add 3.75 volumes of a 1:2 (v/v)

chloroform/methanol mixture.

Vortex thoroughly.
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Add 1.25 volumes of chloroform and vortex again.

Add 1.25 volumes of distilled water and vortex for the final time.

Centrifuge the mixture to separate the phases.

The lower organic phase contains the lipids and is carefully collected for further processing.

The solvent is evaporated, and the lipid extract is redissolved for analysis.

Quantification by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid species like

C24:1-DHCer.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1

mm) is commonly used.[8]

Mobile Phase A: Water with 0.1% formic acid.[9]

Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 10 mM ammonium bicarbonate.[9]

Flow Rate: 0.3 mL/min.[9]

Column Temperature: 30°C.[9]

Injection Volume: 10 µL.[9]
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Gradient: An isocratic or gradient elution can be optimized for the separation of

dihydroceramides.

Mass Spectrometry Conditions (Example):

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[10]

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are

monitored for C24:1-DHCer and an appropriate internal standard.

C24:1-Dihydroceramide (d18:0/24:1): The exact MRM transition will depend on the

specific adduct ion formed (e.g., [M+H]+). A common product ion for dihydroceramides

results from the neutral loss of the fatty acyl chain. For a d18:0 sphingoid base, a

characteristic fragment ion is often observed at m/z 284.3.

Internal Standard: A stable isotope-labeled dihydroceramide (e.g., C17:0-DHCer) should

be used for accurate quantification.

Quantification: A calibration curve is generated using a series of known concentrations of a

C24:1-DHCer standard. The concentration of C24:1-DHCer in the sample is then determined

by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways
Accumulation of C24:1-DHCer has been shown to induce ER stress and autophagy. The

following diagrams illustrate these key signaling pathways.

De Novo Sphingolipid Synthesis Pathway
This pathway represents the synthesis of ceramides and dihydroceramides from basic

precursors in the endoplasmic reticulum.

Serine + Palmitoyl-CoA 3-KetosphinganineSPT Sphinganine
(Dihydrosphingosine)

3-KSR Dihydroceramide
(e.g., C24:1-DHCer)
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(e.g., CerS2 for C24:1) CeramideDEGS1

Click to download full resolution via product page

Caption: De novo synthesis pathway of dihydroceramides and ceramides.
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Dihydroceramide-Induced ER Stress and Autophagy
Elevated levels of dihydroceramides can trigger the Unfolded Protein Response (UPR) in the

ER, leading to the activation of autophagy.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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